(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a complex heterocyclic compound with significant implications in medicinal chemistry. Its molecular formula is C15H15N7O3S, and it has a molecular weight of 373.39 g/mol. The compound is characterized by its unique structural features, including a triazole and triazine framework, which are known for their biological activity and potential therapeutic applications. It is primarily classified as a research compound used in various scientific studies related to pharmacology and biochemistry .
The synthesis of (E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one typically involves multi-step reactions that incorporate various reagents and conditions.
Methods:
Technical details regarding specific reaction conditions (e.g., temperature, pressure) are critical for optimizing yield and purity but are often proprietary or vary significantly between laboratories.
The molecular structure of (E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can be represented using various chemical notation systems:
InChI=1S/C15H15N7O3S/c1-15(2,3)11-12(23)20(13-17-18-14(26)21(13)19-11)16-8-9-4-6-10(7-5-9)22(24)25/h4-8H,1-3H3,(H,18,26)/b16-8+
CC(C)(C)C1=NN2C(=S)NN=C2N(C1=O)N=CC3=CC=C(C=C3)[N+](=O)[O-]
These representations provide insights into the connectivity of atoms within the molecule and its stereochemistry.
The compound is likely to participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for predicting the compound's behavior in different environments and its potential transformations during biological interactions.
The mechanism of action for (E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is not fully elucidated but can be hypothesized based on its structural characteristics:
The physical and chemical properties of (E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one include:
Additional analyses such as melting point determination and spectral data (NMR, IR) are essential for confirming identity and purity.
The applications of (E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one span across various fields:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7